molecular formula C18H17N3O2S B5435683 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide

Cat. No.: B5435683
M. Wt: 339.4 g/mol
InChI Key: CPOLPPOZIMPBGP-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the intermediate to form the desired acetamide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated methylphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity, while the methylphenyl group can influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with triazole rings

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-6-5-7-14(10-13)18-20-17(23-21-18)11-19-16(22)12-24-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOLPPOZIMPBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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